molecular formula C4H5N3O2 B1422720 Isoxazole-3-carbohydrazide CAS No. 62438-02-2

Isoxazole-3-carbohydrazide

Cat. No. B1422720
Key on ui cas rn: 62438-02-2
M. Wt: 127.1 g/mol
InChI Key: BIDIOFINQYYTRY-UHFFFAOYSA-N
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Patent
US08501946B2

Procedure details

Solid t-butyl-2-(3-isoxazolylcarbonyl)hydrazinecarboxylate (I88) (510 mg, 1.639 mmol) was treated with a solution of hydrochloric acid (4 M) in dioxane (8.19 ml, 32.8 mmol) and stirred under argon at RT for 6 hr. The solvent was evaporated in vacuo and the residue dissolved in methanol (˜10 ml), added to a 10 g SCX column and eluted with Dichloromethane (˜50 ml), methanol (˜50 ml) and a solution of ammonia (2 M) in methanol (˜100 ml). The basic fractions were combined and evaporated in vacuo to afford the free base as yellow dendriform crystals in 211.0 mg.
Name
t-butyl-2-(3-isoxazolylcarbonyl)hydrazinecarboxylate
Quantity
510 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.19 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([NH:8][NH:9][C:10]([C:12]1[CH:16]=[CH:15][O:14][N:13]=1)=[O:11])=O)(C)(C)C.Cl.O1CCOCC1>>[O:14]1[CH:15]=[CH:16][C:12]([C:10]([NH:9][NH2:8])=[O:11])=[N:13]1

Inputs

Step One
Name
t-butyl-2-(3-isoxazolylcarbonyl)hydrazinecarboxylate
Quantity
510 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NNC(=O)C1=NOC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
8.19 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred under argon at RT for 6 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in methanol (˜10 ml)
ADDITION
Type
ADDITION
Details
added to a 10 g SCX column
WASH
Type
WASH
Details
eluted with Dichloromethane (˜50 ml), methanol (˜50 ml)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford the free base as yellow dendriform crystals in 211.0 mg

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
O1N=C(C=C1)C(=O)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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